Technical Monograph: N-Fmoc-5-tert-butoxy-L-norvaline
Technical Monograph: N-Fmoc-5-tert-butoxy-L-norvaline
Precision Reagents for Advanced Peptide Therapeutics[1]
Executive Summary
N-Fmoc-5-tert-butoxy-L-norvaline (CAS: 2349713-29-5) is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Structurally, it consists of a norvaline backbone with a bulky tert-butyl ether protecting group on the
This molecule serves a critical dual function in drug development:
-
Synthetic Utility: It acts as a precursor for 5-hydroxynorvaline residues. The tert-butyl (tBu) ether protects the side-chain hydroxyl group during chain assembly, preventing side reactions such as acylation or dehydration.
-
Medicinal Chemistry: Upon deprotection, the resulting 5-hydroxynorvaline residue provides a primary hydroxyl handle for post-translational modifications (e.g., glycosylation, phosphorylation mimetics) or site-specific conjugation, while maintaining a longer aliphatic reach than serine or homoserine.
This guide details the molecular weight specifications, physicochemical properties, and experimental protocols for integrating this building block into high-fidelity peptide workflows.
Physicochemical Profile
Molecular Identity
The precise molecular weight is paramount for mass spectrometry (MS) validation of starting materials and confirming coupling efficiency.
| Property | Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
| Common Name | Fmoc-5-tert-butoxy-L-norvaline |
| CAS Registry Number | 2349713-29-5 |
| Molecular Formula | |
| Average Molecular Weight | 411.50 g/mol |
| Monoisotopic Mass | 411.2046 Da |
| Chiral Configuration | L-Isomer ( |
Solubility & Stability
-
Solvent Compatibility: Highly soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the standard solvents for SPPS.
-
Storage Stability: Hydrolytically stable under neutral conditions. Store at +2°C to +8°C (desiccated) to prevent slow hydrolysis of the Fmoc group or esterification. Long-term storage at -20°C is recommended for high-purity stocks (>6 months).
Structural Analysis & Mass Spectrometry
For researchers validating the identity of this reagent via LC-MS, distinguishing between the average mass (used for molarity calculations) and the monoisotopic mass (used for exact mass identification) is critical.
-
[M+H]+ Ion: 412.2119 Da (Expected in positive mode ESI-MS).
-
[M+Na]+ Ion: 434.1938 Da (Common adduct in salt-containing buffers).
-
Fragment Ions:
-
m/z 179.08 (Fluorenyl cation, characteristic of Fmoc removal).
-
Loss of tBu: -56 Da (isobutene) is a common fragmentation pathway in source-induced dissociation.
-
Protocol: Solid Phase Peptide Synthesis (SPPS)
Orthogonal Protection Strategy
N-Fmoc-5-tert-butoxy-L-norvaline utilizes the standard Fmoc/tBu orthogonal protection scheme:
- -Amine Protection (Fmoc): Base-labile. Removed by piperidine.
-
Side-Chain Protection (tBu Ether): Acid-labile. Stable to piperidine; removed by Trifluoroacetic acid (TFA) during final cleavage.
Automated Coupling Workflow
-
Resin: Wang or Rink Amide resins (0.3–0.6 mmol/g loading).
-
Activation: DIC/Oxyma or HATU/DIEA are recommended. The bulky tBu group at C5 does not significantly sterically hinder the
-amine, allowing standard coupling times.
Step-by-Step Protocol:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation:
-
Dissolve Fmoc-5-tert-butoxy-L-norvaline (4 eq.) in DMF.
-
Add HATU (3.9 eq.) and DIEA (8 eq.).
-
Note: Pre-activation for 30 seconds is optimal.
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), re-couple.
-
Capping (Optional): Acetic anhydride/Pyridine to cap unreacted amines.
Global Deprotection & Cleavage
To generate the final peptide containing the 5-hydroxynorvaline residue:
-
Cleavage Cocktail: Prepare TFA / TIS /
(95:2.5:2.5 v/v/v). -
Reaction: Incubate resin with cocktail for 2–3 hours. The high acid concentration cleaves the peptide from the resin and removes the side-chain tert-butyl group simultaneously.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate peptide in cold diethyl ether.
Mechanistic Visualization
The following diagram illustrates the lifecycle of the N-Fmoc-5-tert-butoxy-L-norvaline residue during the synthesis of a peptide containing 5-hydroxynorvaline.
Figure 1: SPPS workflow showing the integration and transformation of Fmoc-5-tert-butoxy-L-norvaline. The tBu group serves as a temporary shield for the hydroxyl functionality.
Applications in Drug Discovery
Solubility Engineering
Incorporating 5-hydroxynorvaline (via this Fmoc derivative) introduces a polar, non-ionic side chain. This is particularly useful in:
-
Disrupting Aggregation: Breaking up hydrophobic patches in amyloidogenic peptides without introducing charge (unlike Asp/Glu/Lys).
-
Amphipathic Helices: Tuning the hydrophilic face of
-helical peptides.
Chemical Ligation Handles
The primary hydroxyl group exposed after cleavage is chemically distinct from Ser/Thr (secondary hydroxyls) and Tyr (phenolic).
-
Bio-orthogonal Chemistry: The primary alcohol can be selectively oxidized to an aldehyde for oxime ligation or reductive amination.
-
Stapled Peptides: Can serve as a site for lactonization-based stapling with acidic residues (e.g., Glu/Asp) to stabilize secondary structures.
References
-
Yanfen Biotech. (2025).[2] Fmoc-5-tert-butoxy-L-norvaline Technical Data Sheet. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: Fmoc-Amino Acid Derivatives.[1][4][2][5][6][3] National Library of Medicine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][2] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Fmoc/tBu orthogonality).
Sources
- 1. CAS#:932742-30-8 | 3-((5-(3-(Dodecanoyloxy)-2,2-dimethylpropylideneamino)-1,3,3-trimethylcyclohexyl)methylimino)-2,2-dimethylpropyl dodecanoate | Chemsrc [chemsrc.com]
- 2. Fmoc-5-tert-butoxy-L-norvaline - CAS:2349713-29-5 - Yanfen Biotech [en.yanfenbio.com]
- 3. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
